molecular formula C14H12N2O3S B2532116 N-(3-nitrophenyl)-2-(phenylthio)acetamide CAS No. 327074-76-0

N-(3-nitrophenyl)-2-(phenylthio)acetamide

Cat. No.: B2532116
CAS No.: 327074-76-0
M. Wt: 288.32
InChI Key: ATQSXORPAKKDPF-UHFFFAOYSA-N
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Description

Significance of Acetamide (B32628) Derivatives as Bioactive Scaffolds in Chemical Biology

The acetamide functional group is a prevalent feature in a vast array of biologically active compounds and approved pharmaceuticals. nih.gov Its importance lies in its ability to act as a versatile structural scaffold and a key hydrogen bonding participant, which is crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. researchgate.netgalaxypub.co The amide linkage is relatively stable under physiological conditions yet can be designed to be susceptible to enzymatic cleavage, a property utilized in prodrug design. archivepp.com

Derivatives of acetamide have demonstrated a wide spectrum of pharmacological activities. nih.gov The incorporation of the acetamide moiety into different molecular frameworks has led to the development of agents with anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. nih.govnih.govacs.org For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase-II (COX-II) inhibitors feature an acetamide or a related amide structure, highlighting its role in the design of anti-inflammatory agents. galaxypub.coarchivepp.com The ability to readily synthesize and modify acetamide derivatives allows chemists to create large libraries of compounds for screening, making it a foundational scaffold in the search for new therapeutic leads. nih.gov

Table 1: Examples of Biological Activities of Acetamide-Containing Scaffolds

Biological Activity Example Compound Class / Drug Reference
Anti-inflammatory Nepafenac, Bufexamac nih.gov
Antiviral Oseltamivir nih.gov
Antimicrobial 2-Mercaptobenzothiazole Acetamide Derivatives nih.govacs.org
COX-II Inhibition Pyrazole Acetamide Derivatives galaxypub.coarchivepp.com
Anticonvulsant 5-alkylated pyrimidinetrinitrones (related structure) ijpsr.info
α-Glucosidase Inhibition 1,2-benzothiazine-N-arylacetamides nih.gov

Strategic Importance of Nitro-Substituted Aromatic Systems in Molecular Design

The nitro group (–NO₂) is a unique and powerful functional group in medicinal chemistry, often incorporated into aromatic systems to modulate a molecule's properties. svedbergopen.comresearchgate.net As one of the strongest electron-withdrawing groups, it significantly alters the electronic distribution of an aromatic ring, which can influence the molecule's acidity, reactivity, and ability to participate in π-stacking interactions. nih.govscielo.br These electronic effects have a profound impact on a compound's pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (drug-receptor interaction) profiles. svedbergopen.comresearchgate.net

Nitroaromatic compounds are found in numerous approved drugs with diverse therapeutic applications, including antibacterial, antiparasitic, antihypertensive, and anticancer agents. nih.govnih.govmdpi.com A key mechanism of action for many nitroaromatic drugs involves their bioreduction under hypoxic (low oxygen) conditions, such as those found in certain tumors or anaerobic bacteria. svedbergopen.commdpi.com This reduction can generate reactive nitroso and hydroxylamine (B1172632) intermediates or reactive nitrogen species that are toxic to the target cells, making these compounds selective agents. researchgate.netnih.gov This dual nature of the nitro group, acting as both a key pharmacophore and a potential toxicophore, necessitates careful molecular design to balance efficacy with safety. nih.govresearchgate.net

Table 2: Key Roles of the Nitro Group in Molecular Design

Feature Description Reference
Electronic Effects Strong electron-withdrawing nature alters molecular polarity and electronic properties, influencing binding to protein targets. nih.govscielo.br
Pharmacokinetics Affects absorption, distribution, metabolism, and excretion (ADME) profiles of the drug molecule. svedbergopen.comnih.gov
Bioreductive Activation Can be reduced in hypoxic environments (e.g., tumors, anaerobic bacteria) to form cytotoxic reactive intermediates. svedbergopen.commdpi.com
Prodrug Potential Can function as a prodrug that is activated under specific physiological conditions to release the active agent. svedbergopen.comresearchgate.net
Therapeutic Applications Used in antibacterial (e.g., Metronidazole), antiparasitic (e.g., Nifurtimox), and anticancer agents. scielo.brnih.gov

Role of Thiophenyl Moieties in Modulating Molecular Interactions and Biological Activities

The thiophenyl group, which incorporates a thioether (C-S-C) linkage, is another strategically important moiety in drug design. The sulfur atom in a thioether is less basic and less prone to oxidation than the oxygen in an ether, often conferring greater metabolic stability. nih.gov Thioethers can participate in various non-covalent interactions that are critical for drug-receptor binding. libretexts.orgmsdmanuals.com The sulfur atom can act as a hydrogen bond acceptor, and the entire thiophenyl group can engage in hydrophobic and van der Waals interactions within the binding pockets of target proteins. mdpi.com

Table 3: Significance of Thioether/Thiophenyl Moieties in Bioactive Molecules

Aspect Role in Molecular Design Reference
Metabolic Stability Thioether linkages are generally more stable to metabolic oxidation compared to other functionalities. nih.gov
Molecular Interactions The sulfur atom can act as a hydrogen bond acceptor; the phenyl group allows for hydrophobic and π-stacking interactions. libretexts.orgmdpi.com
Bioisosterism Can serve as a stable replacement for disulfide bridges in peptides, enhancing stability. nih.gov
Modulation of Lipophilicity Influences the compound's solubility and ability to cross biological membranes. nih.gov
Therapeutic Linkages Used in polymer-drug conjugates and as linkers in various therapeutic designs. cup.edu.in

Contextualization of N-(3-nitrophenyl)-2-(phenylthio)acetamide in the Exploration of Novel Chemical Entities

This compound represents a logical convergence of the three aforementioned structural motifs. The molecule can be viewed as a hybrid scaffold designed to harness the potential synergistic or additive effects of its constituent parts.

The acetamide core provides a robust and synthetically accessible framework, capable of forming key hydrogen bonds with a potential biological target.

The 3-nitrophenyl group introduces strong electron-withdrawing properties, which could be critical for binding affinity and may confer selective activity through bioreduction in hypoxic environments. Its position on the N-phenyl ring of the acetamide could influence the conformation and binding orientation of the entire molecule.

The phenylthio group attached to the acetyl moiety adds a lipophilic character and another site for potential hydrophobic or van der Waals interactions. This thioether linkage provides conformational flexibility and metabolic stability.

While extensive biological studies on this specific molecule are not widely reported in public literature, the synthesis of structurally related compounds is documented. For example, a patent describes the preparation of 2-methoxy-N-(2-nitro-5-thiophenyl)phenyl acetamide as an intermediate in the synthesis of the anthelmintic drug Febantel. google.com This demonstrates the chemical tractability of this class of compounds. The study of this compound is therefore a rational step in the exploration of novel chemical space, leveraging established principles of medicinal chemistry to create a molecule with a unique combination of features poised for biological investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-nitrophenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14(10-20-13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)16(18)19/h1-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQSXORPAKKDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Rational Design of N 3 Nitrophenyl 2 Phenylthio Acetamide and Analogues

Established Synthetic Routes for N-(3-nitrophenyl)-2-(phenylthio)acetamide

The primary and most established method for synthesizing this compound involves a two-step process. The first step is the formation of a haloacetamide intermediate, followed by a nucleophilic substitution reaction to introduce the phenylthio moiety.

A common precursor for this synthesis is 2-chloro-N-(3-nitrophenyl)acetamide. This intermediate is typically synthesized by reacting 3-nitroaniline (B104315) with chloroacetyl chloride. mdpi.comneliti.com The reaction is an acylation where the amino group of 3-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or sodium acetate, to neutralize the hydrochloric acid byproduct. mdpi.com

Reaction Pathways and Mechanistic Considerations for Thioether Formation

The formation of the thioether linkage in this compound is achieved through the reaction of 2-chloro-N-(3-nitrophenyl)acetamide with a sulfur-based nucleophile, typically thiophenol. The reaction proceeds via a nucleophilic substitution mechanism, most commonly an SN2 pathway.

Optimization of Reaction Conditions and Isolation Procedures

The efficiency of the synthesis of this compound is dependent on several reaction parameters that can be optimized to maximize yield and purity.

Reaction Conditions:

ParameterTypical ConditionsRationale
Solvent Polar aprotic solvents such as acetone, 1,4-dioxane, or chloroform (B151607) are commonly used. mdpi.comnih.govThese solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.
Base Inorganic bases like potassium hydroxide (B78521) or potassium carbonate, or organic bases like triethylamine are frequently employed. mdpi.comnih.govThe base is crucial for deprotonating the thiophenol to generate the highly reactive thiophenolate nucleophile.
Temperature The reaction is often conducted at room temperature or with gentle heating (reflux). nih.govHeating can increase the reaction rate, but excessive temperatures might lead to side reactions and decomposition.
Stoichiometry A slight excess of the base and thiophenol may be used.This ensures the complete conversion of the chloroacetamide starting material.

Isolation and Purification:

Upon completion, the reaction mixture is typically worked up to isolate the crude product. A common procedure involves pouring the reaction mixture into ice-cold water, which causes the organic product to precipitate. nih.gov The solid precipitate is then collected by filtration and washed with water to remove any remaining inorganic salts and water-soluble impurities.

Further purification is generally achieved through recrystallization. A binary solvent system, such as ethanol-water, is often effective. jcbsc.org The crude product is dissolved in hot ethanol, and water is added until the solution becomes turbid. Upon cooling, pure crystals of this compound form and can be isolated by filtration. The purity of the final product can be confirmed using techniques like melting point determination and thin-layer chromatography (TLC). jcbsc.org

Strategies for the Derivatization of the this compound Core

The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of analogues. These derivatization strategies focus on altering the nitrophenyl moiety, the phenylthio substituent, and the acetamide (B32628) linker.

Modifications on the Nitrophenyl Moiety and Positional Isomer Effects

One of the most straightforward modifications involves altering the position of the nitro group on the N-phenyl ring. The ortho- (2-nitro) and para- (4-nitro) isomers of the title compound can be synthesized using similar methodologies, typically starting from 2-nitroaniline (B44862) or 4-nitroaniline, respectively. jcbsc.orgmdpi.com

The position of the electron-withdrawing nitro group significantly influences the electronic properties of the molecule. The nitro group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-R). When the nitro group is at the ortho or para position, it can effectively delocalize the lone pair of electrons from the amide nitrogen, which can affect the reactivity and biological activity of the compound. In contrast, the meta-position does not participate in this resonance delocalization, so its electronic influence is primarily inductive.

Table of Positional Isomers and Their Precursors:

IsomerPrecursor AmineExpected Synthetic Method
N-(2-nitrophenyl)-2-(phenylthio)acetamide2-NitroanilineAcylation with chloroacetyl chloride followed by reaction with thiophenol.
This compound3-NitroanilineAcylation with chloroacetyl chloride followed by reaction with thiophenol.
N-(4-nitrophenyl)-2-(phenylthio)acetamide4-NitroanilineAcylation with chloroacetyl chloride followed by reaction with thiophenol.

Beyond changing the nitro group's position, other modifications can include introducing additional substituents on the nitrophenyl ring or replacing the nitro group with other functional groups to modulate the compound's properties.

Alterations on the Phenylthio Substituent and Thioether Analogues

The phenylthio moiety is another key site for derivatization. A variety of analogues can be synthesized by replacing thiophenol with substituted thiophenols in the nucleophilic substitution reaction. For instance, using 4-methylthiophenol or 4-chlorothiophenol (B41493) would yield analogues with a methyl or chloro group on the phenylthio ring, respectively. This allows for the exploration of how electronic and steric effects on the sulfur-bound phenyl ring impact the compound's characteristics.

Furthermore, the thioether linkage itself can be modified. Oxidation of the sulfur atom in this compound can lead to the corresponding sulfoxide (B87167) and sulfone analogues. Mild oxidizing agents, such as hydrogen peroxide, are typically used to convert sulfides to sulfoxides, while stronger oxidizing agents can achieve the full oxidation to the sulfone. These modifications dramatically alter the polarity, geometry, and hydrogen-bonding capabilities of the sulfur-containing portion of the molecule.

Table of Potential Thioether Analogues:

Analogue TypeGeneral StructureSynthetic Precursor
Substituted PhenylthioN-(3-nitrophenyl)-2-(arylthio)acetamideSubstituted thiophenols
AlkylthioN-(3-nitrophenyl)-2-(alkylthio)acetamideAlkanethiols
Phenylsulfinyl (Sulfoxide)N-(3-nitrophenyl)-2-(phenylsulfinyl)acetamideThis compound
Phenylsulfonyl (Sulfone)N-(3-nitrophenyl)-2-(phenylsulfonyl)acetamideThis compound

Structural Variations of the Acetamide Linkage

The acetamide linker connecting the nitrophenyl and phenylthio moieties can also be structurally varied. The length of the linker can be extended by using acyl chlorides such as 3-chloropropionyl chloride instead of chloroacetyl chloride in the initial acylation step. This would result in N-(3-nitrophenyl)-3-(phenylthio)propanamide, an analogue with an additional methylene (B1212753) group in the linker.

Another strategy involves modifying the amide bond itself. For example, the oxygen atom of the carbonyl group could be replaced with a sulfur atom to create a thioamide derivative. This is typically achieved by treating the corresponding amide with a thionating agent like Lawesson's reagent. Such a modification significantly alters the electronic properties and hydrogen-bonding characteristics of the linker. Additionally, the methylene group of the acetamide can be substituted to introduce further diversity. archivepp.commdpi.com

These derivatization strategies provide a versatile toolkit for systematically modifying the this compound core, enabling detailed investigations into its chemical and biological properties.

Molecular Hybridization Strategies Incorporating N-(3-nitrophenyl)acetamide Scaffolds

Molecular hybridization is a prominent strategy in modern drug design that involves the covalent linking of two or more pharmacophores, or bioactive moieties, to create a single hybrid molecule. hilarispublisher.comnih.govmdpi.com This approach aims to develop new chemical entities with enhanced affinity, improved efficacy, and potentially a better safety profile compared to the parent molecules. hilarispublisher.com The N-(3-nitrophenyl)acetamide scaffold has emerged as a valuable building block in the application of this strategy, offering a versatile framework for the development of novel therapeutic agents.

The rationale behind using the N-(3-nitrophenyl)acetamide moiety in molecular hybridization lies in its synthetic accessibility and the electronic properties conferred by the nitro group, which can influence the molecule's interaction with biological targets. Researchers have successfully integrated this scaffold with various heterocyclic systems to explore new chemical spaces and target a range of biological pathways.

A notable example of this strategy is the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives as potential antidepressant agents. nih.gov In this approach, the N-(substituted-phenyl)acetamide core is hybridized with the 2-mercaptobenzimidazole (B194830) pharmacophore. The synthesis involves a two-step process, starting with the preparation of an intermediate, 2-chloro-N-(3-nitrophenyl)acetamide, by reacting 3-nitroaniline with chloroacetyl chloride. nih.gov This intermediate is then coupled with 2-mercaptobenzimidazole to yield the final hybrid compound. nih.gov

The design of these hybrid molecules was intended to explore the impact of various substituents on the phenyl ring on their antidepressant activity. nih.gov The biological evaluation of these compounds was carried out using the tail suspension test (TST) and forced swim test (FST) in mice, with imipramine (B1671792) as a standard. nih.gov The results, as summarized in the table below, indicate that the nature and position of the substituent on the phenyl ring significantly influence the antidepressant activity of the hybrid molecules. nih.gov

Antidepressant Activity of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives
CompoundSubstituent on Phenyl Ring% Decrease in Immobility (TST at 30 mg/kg)% Decrease in Immobility (FST at 30 mg/kg)
VS153-NO260.1158.23
VS164-NO265.2363.87
VS172-Cl70.4568.99
VS183-Cl75.3373.11
Imipramine-80.1278.54

Another successful application of molecular hybridization involving the N-(nitrophenyl)acetamide scaffold is the development of anticancer agents. In one study, a series of triazole acetamide derivatives linked with phenyl piperazine (B1678402) were designed and synthesized. researchgate.net This research involved the synthesis of N-(4-nitrophenyl)-2-(4-((4-phenylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)acetamide and its analogues. researchgate.net The design rationale was to combine the pharmacophoric features of the triazole ring, the acetamide linker, and the phenyl piperazine moiety to create novel compounds with potential activity against breast cancer cell lines. researchgate.net

The anticancer activity of these hybrid compounds was evaluated against the MCF-7 human breast cancer cell line. researchgate.net The results demonstrated that the hybridization strategy led to the discovery of compounds with significant cytotoxic effects. The percentage of inhibition of the synthesized compounds against the MCF-7 cell line is presented in the table below. researchgate.net

Anticancer Activity of Triazole Acetamide Derivatives Linked with Phenyl Piperazine
CompoundSubstituent on Phenyl Ring of Acetamide% Inhibition against MCF-7 cells
8a4-OCH375.4
8b4-F72.1
8c4-NO268.9
8d2-NO265.3
Doxorubicin-85.2

Computational and Quantum Chemical Investigations of N 3 Nitrophenyl 2 Phenylthio Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations are employed to determine the electronic structure and predict a wide range of molecular properties. For a molecule like N-(3-nitrophenyl)-2-(phenylthio)acetamide, a common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p) to ensure reliable results. nih.govnih.govnih.gov

Optimization of Gas-Phase Molecular Geometry and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral (torsional) angles that correspond to the lowest possible energy state in the gas phase.

For this compound, rotation around several single bonds—such as the C-N amide bond, the C-S thioether bond, and the bonds connecting the phenyl rings to the main structure—can lead to different conformers. Computational scans of the potential energy surface are performed by systematically rotating these bonds to identify all stable, low-energy conformations and the transition states that separate them. This analysis reveals the molecule's flexibility and the energy barriers to conformational change. The optimized geometry provides the foundation for all subsequent property calculations.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table shows typical bond lengths and angles expected for the molecule based on standard values and DFT calculations of similar structures.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths (Å)C=O (Amide)~1.24
C-N (Amide)~1.37
C-S (Thioether)~1.78
N-O (Nitro)~1.23
Bond Angles (°)O=C-N~122.5
C-S-C~103.0
O-N-O~124.0

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylthio group, while the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl ring, indicating that an electronic transition would involve a charge transfer from the phenylthio moiety to the nitrophenyl group.

Table 2: Frontier Molecular Orbital Energies (Illustrative) This table presents plausible HOMO, LUMO, and energy gap values for the molecule.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.50
HOMO-LUMO Gap (ΔE)4.35

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. The MEP map is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. In this compound, strong negative potentials are expected around the oxygen atoms of the carbonyl and nitro groups.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly the amide N-H proton.

Neutral Regions (Green): These areas have a near-zero potential and are characteristic of nonpolar regions, such as the carbon atoms of the phenyl rings.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals and calculates their stabilization energies. This analysis helps to quantify concepts like hyperconjugation and resonance.

For this compound, NBO analysis can reveal key electronic features:

Charge Distribution: It calculates the natural charge on each atom, offering a more chemically intuitive picture than other methods.

Delocalization: It quantifies the delocalization of the lone pairs on the sulfur, nitrogen, and oxygen atoms into adjacent antibonding orbitals. For instance, the interaction between the lone pair of the amide nitrogen and the antibonding π* orbital of the carbonyl group (n → π*) indicates the degree of resonance in the amide bond.

Intramolecular Interactions: It can highlight intramolecular hydrogen bonding and other stabilizing interactions that influence the molecule's preferred conformation.

Theoretical Vibrational and Electronic Spectra Predictions

Computational methods can simulate various types of spectra, providing a powerful complement to experimental measurements.

Simulated IR and Raman Spectra for Comparative Analysis

After obtaining the optimized molecular geometry, a frequency calculation can be performed to predict the vibrational modes of the molecule. This theoretical vibrational spectrum can be visualized as both an Infrared (IR) and a Raman spectrum. researchgate.netesisresearch.org

The calculated frequencies correspond to specific atomic motions, such as stretching, bending, and rocking of different functional groups. By comparing the simulated spectra with experimental data, chemists can make confident assignments of the observed spectral bands. For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the amide, asymmetric and symmetric stretches of the NO2 group, and various vibrations associated with the two phenyl rings. Theoretical calculations often overestimate vibrational frequencies, so a scaling factor is typically applied to improve agreement with experimental results. researchgate.net

Table 3: Predicted Major Vibrational Frequencies (Illustrative Scaled Values) This table lists some of the characteristic vibrational frequencies that would be expected for the molecule.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchAmide~3350Medium (IR)
C=O StretchAmide~1680Strong (IR)
NO₂ Asymmetric StretchNitro~1530Strong (IR)
NO₂ Symmetric StretchNitro~1350Strong (IR)
C-N StretchAmide~1290Medium (IR)

Computed UV-Vis Absorption Profiles and Electronic Excitation Properties

Currently, there are no specific studies detailing the computed UV-Vis absorption spectra or electronic excitation properties of this compound in the reviewed scientific literature. Such studies, typically employing Time-Dependent Density Functional Theory (TD-DFT), would be instrumental in understanding the molecule's electronic transitions, predicting its absorption maxima (λmax), and elucidating the nature of its excited states. This information is crucial for applications in materials science and photochemistry.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Similarly, a theoretical evaluation of the non-linear optical (NLO) properties of this compound has not been reported. NLO properties are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods are powerful tools for predicting key NLO parameters such as the first hyperpolarizability (β). The presence of a nitro group (an electron-withdrawing group) and a phenylthio group (potentially electron-donating) suggests that the molecule could possess interesting NLO characteristics, but this remains to be computationally verified.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding ligand-target interactions. A comprehensive search of scientific databases did not yield any molecular docking studies performed with this compound against any specific protein targets.

Prediction of Ligand-Target Binding Modes and Relative Affinities

Without any reported molecular docking studies, there is no available data on the predicted binding modes or the relative binding affinities of this compound with any protein targets.

Identification of Key Interacting Residues and Binding Site Characteristics

Consequently, there is no information available regarding the key amino acid residues that might interact with this compound within a protein's binding site.

Assessment of Molecular Recognition Mechanisms and Specific Interactions

The specific molecular interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, that would govern the recognition of this compound by a protein target remain uncharacterized due to the absence of dedicated docking studies.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex over time. In line with the lack of molecular docking data, there are no published MD simulation studies that have investigated the stability of a complex formed between this compound and a protein target.

Investigation of Dynamic Conformational Changes and Binding Endurance

Computational studies on analogous structures, such as N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, provide a framework for understanding the conformational dynamics of this compound. nih.gov These investigations typically employ density functional theory (DFT) methods, for instance, using the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set, to identify stable molecular geometries. nih.gov

For the related N,N-diethyl-2-(phenylthio)acetamide series, calculations revealed the existence of two primary stable conformation pairs in the gas phase: gauche and cis. nih.gov The gauche conformer was identified as the most stable. nih.gov The stability of these conformers is influenced by intricate orbital interactions. Natural Bond Orbital (NBO) analysis of these related compounds showed that the gauche conformation is stabilized by specific hyperconjugative interactions, which are absent in the cis conformer. nih.gov Conversely, the cis conformer can be stabilized by different through-bond orbital interactions. nih.gov

The polarity of the solvent also plays a crucial role in conformational preference. For similar molecules, there is a progressive increase in the population of the more polar cis conformer as the solvent polarity increases. nih.gov This suggests that the biological environment could significantly influence the predominant conformation of this compound, thereby affecting its binding endurance to a biological target.

Table 1: Calculated Conformational Properties of a Structurally Related Phenylthio Acetamide (B32628) Derivative (N,N-diethyl-2-(phenylthio)acetamide) nih.gov
ConformerRelative Stability (Gas Phase)Key Stabilizing Interactions (NBO Analysis)Polarity Trend
gauche (anti; syn)Most StableLPS4→πC2=O1, πC2=O1→σC3-S4Less Polar
cis (anti; syn)Less StableσC3-S4→σC2-N5 (through-bond coupling)More Polar

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are pivotal for understanding how chemical structure relates to biological activity. While a specific QSAR model for this compound was not identified, research on analogous series like 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives offers a robust methodological precedent for developing such models. semanticscholar.org

Development of Predictive Models for Biological Efficacy

The development of predictive QSAR models for analogous thio-acetamide derivatives has been successfully carried out using both 2D and 3D approaches. semanticscholar.org These models aim to predict the biological response, such as the half-maximal effective concentration (EC50), based on calculated molecular descriptors. semanticscholar.org

For a series of related influenza A virus inhibitors, 2D-QSAR models were constructed using methods like Multiple Linear Regression (MLR) with Genetic Function Approximation (GFA) for descriptor selection. semanticscholar.org 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were also developed to provide insights into the steric and electrostatic field requirements for activity. semanticscholar.org The statistical robustness of these models is critical and is typically evaluated by parameters such as the squared correlation coefficient (r²) for the training set and the cross-validated squared correlation coefficient (q²). nih.gov

Table 2: Example of Statistical Validation Parameters for QSAR Models Developed for a Structurally Related Acetamide Series semanticscholar.orgnih.gov
Model TypeMethodr² (Training Set)q² (Cross-Validation)Predictive Power
2D-QSARGFA-MLR0.9130.881Good
3D-QSARCoMFA0.9250.590Reliable
3D-QSARCoMSIA0.9290.767Good

Identification of Key Physicochemical and Structural Descriptors Influencing Biological Outcomes

A primary goal of QSAR modeling is to identify the key molecular features, or descriptors, that govern biological activity. semanticscholar.org These descriptors can be broadly categorized as electronic, steric, hydrophobic, or topological. For related N-phenyl acetamide derivatives, various descriptors have been shown to be significant in predicting their inhibitory activities. semanticscholar.orgnih.gov

In studies of similar acetamide-based inhibitors, the following types of descriptors are often found to be influential:

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as partial charges on specific atoms, can dictate the ability of a molecule to engage in electronic interactions with a receptor.

Steric Descriptors: Molar refractivity and specific steric fields from 3D-QSAR maps highlight regions where bulky substituents are either favorable or unfavorable for activity.

Topological Descriptors: Connectivity indices and shape profiles provide quantitative measures of molecular size, shape, and branching.

Molecular docking simulations performed in conjunction with QSAR studies on related compounds have confirmed that hydrogen bonding and hydrophobic interactions with key amino acid residues in the target's active site are crucial for triggering the biological response. semanticscholar.org For this compound, it is anticipated that the nitro group and the amide moiety would be key participants in hydrogen bonding, while the two phenyl rings would contribute to hydrophobic and π-stacking interactions.

In Vitro Biological Activity and Mechanistic Characterization of N 3 Nitrophenyl 2 Phenylthio Acetamide and Analogues

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial properties of N-(3-nitrophenyl)-2-(phenylthio)acetamide and its analogues have been a subject of scientific inquiry, revealing a spectrum of activity against bacteria and fungi. These investigations are crucial for the development of new therapeutic agents in an era of growing antimicrobial resistance.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

While specific data for this compound is limited, studies on its analogues, such as 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives, have demonstrated notable antibacterial effects. These compounds have been evaluated against a panel of both Gram-positive and Gram-negative bacteria, showing a range of activities from moderate to high. For instance, certain derivatives have shown significant efficacy against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium) irejournals.com.

The structural modifications on the N-phenylacetamide scaffold play a crucial role in determining the antibacterial spectrum and potency. The introduction of different substituents can modulate the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

Table 1: In Vitro Antibacterial Activity of N-Phenylacetamide Analogues

Compound Analogue Bacterial Strain Activity (Disk Inhibition Zone) Reference
2-amino-N-(p-chlorophenyl) acetamide derivative Staphylococcus aureus ATCC6538p 23.5 mm irejournals.com
2-amino-N-(p-chlorophenyl) acetamide derivative Pseudomonas aeruginosa ATCC27853 Moderate to high irejournals.com
N-phenylacetamide derivative Xanthomonas oryzae pv. Oryzae (Xoo) EC50 = 156.7 µM nih.gov
N-phenylacetamide derivative Xanthomonas axonopodis pv. Citri (Xac) Moderate activity nih.gov

Antifungal Efficacy against Fungal Pathogens (e.g., Candida albicans)

Analogues of this compound have been investigated for their potential to combat fungal infections. Notably, 2-chloro-N-phenylacetamide has demonstrated significant antifungal activity against clinical strains of Candida albicans and Candida parapsilosis, including those resistant to fluconazole researchgate.net. These findings are particularly important given the rising incidence of drug-resistant fungal pathogens.

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values indicate that these compounds can both inhibit the growth of and kill fungal cells. Furthermore, these analogues have been shown to be effective against fungal biofilms, which are a significant challenge in clinical settings researchgate.net.

Table 2: In Vitro Antifungal Activity of 2-chloro-N-phenylacetamide

Fungal Strain MIC Range (µg/mL) MFC Range (µg/mL) Reference
Candida albicans 128 - 256 512 - 1,024 researchgate.net
Candida parapsilosis 128 - 256 512 - 1,024 researchgate.net

Antitubercular Activity against Mycobacterium tuberculosis Strains

Specifically, analogues containing 5-nitro-2-furyl and 5-nitro-2-thienyl moieties have demonstrated significant inhibitory effects, suggesting that the combination of a nitroaromatic ring and a sulfur-containing linker is a viable strategy for developing new antitubercular drugs researchgate.net.

Table 3: In Vitro Antitubercular Activity of 2-(Phenylthio)benzoylarylhydrazone Analogues

Compound Analogue Strain IC90 (µg/mL) Reference
5-Nitro-2-furyl analogue Mycobacterium tuberculosis H37Rv 7.57 researchgate.net
5-Nitro-2-thienyl analogue Mycobacterium tuberculosis H37Rv 2.96 researchgate.net

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound and its analogues is believed to be multifactorial. For the nitroaromatic-containing compounds, a key mechanism is the reductive bioactivation of the nitro group by microbial nitroreductases nih.govnih.gov. This process generates reactive nitrogen species, such as nitric oxide and nitroso intermediates, which are toxic to the microbial cells and can cause damage to DNA and other critical biomolecules nih.govnih.gov.

Furthermore, certain phenylacetamide derivatives have been shown to act as enzyme inhibitors. For instance, some analogues are proposed to inhibit bacterial DNA topoisomerases, such as ParE, which are essential for DNA replication and repair frontiersin.org. The inhibition of such crucial enzymes leads to the disruption of cellular processes and ultimately, cell death. For some sulfonamide-containing analogues, inhibition of DNA gyrase has been suggested as a potential mechanism of action nih.gov. These diverse mechanisms of action make this class of compounds promising candidates for overcoming existing drug resistance.

Anticancer Activity and Cytotoxicity Mechanisms in Cell Lines (In Vitro)

In addition to their antimicrobial properties, this compound and its analogues have been evaluated for their potential as anticancer agents. These in vitro studies have focused on their cytotoxicity against various human cancer cell lines.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., Hep-G2, PC3, MCF-7)

Studies on N-phenyl-2-p-tolylthiazole-4-carboxamide and other phenylacetamide derivatives have demonstrated their cytotoxic effects against a range of human cancer cell lines, including hepatocellular carcinoma (Hep-G2), prostate cancer (PC3), and breast cancer (MCF-7) researchgate.netmdpi.comtbzmed.ac.ir. The half-maximal inhibitory concentration (IC50) values indicate that the potency of these compounds is influenced by the specific substitutions on the aromatic rings.

For example, certain nitro-substituted derivatives have shown significant cytotoxicity against Hep-G2 cells, while other modifications have resulted in potent activity against MCF-7 and PC3 cells researchgate.netmdpi.comtbzmed.ac.ir. The ability of these compounds to induce apoptosis and arrest the cell cycle in cancer cells is a key aspect of their anticancer potential tbzmed.ac.ir.

Table 4: In Vitro Cytotoxicity of N-Phenylacetamide Analogues

Compound Analogue Cancer Cell Line IC50 (µM) Reference
N-(2-nitrophenyl)-2-p-tolylthiazole-4-carboxamide Hep-G2 > 25 researchgate.net
N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamide Hep-G2 11.6 researchgate.net
N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide MCF-7 21.4 researchgate.net
Phenylacetamide derivative (3d) MCF-7 0.7 tbzmed.ac.ir
Oxidovanadium(IV) salt with bpy(H)+ PC3 > 25 mdpi.com
Oxidovanadium(IV) salt with phen(H)+ PC3 19.8 mdpi.com

Induction of Apoptosis and Cell Cycle Modulation Studies in Cancer Cells

Phenylacetamide derivatives have demonstrated notable efficacy in controlling the proliferation and survival of cancer cells by inducing apoptosis, a form of programmed cell death. tbzmed.ac.irresearchgate.net Studies on various cancer cell lines, including breast (MCF-7, MDA-MB-468), nerve (PC-12), and renal (RXF393) cancer cells, show that these compounds can inhibit cell growth in a dose-dependent manner. tbzmed.ac.irmdpi.com

The induction of apoptosis by these analogues is a key mechanism behind their cytotoxic effects. semanticscholar.org This process is often initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. tbzmed.ac.irresearchgate.net For instance, certain phenylacetamide derivatives have been shown to significantly increase DNA fragmentation, a hallmark of apoptosis, in treated cancer cells. tbzmed.ac.irtbzmed.ac.ir This is often confirmed using assays like the TUNEL test, which detects apoptotic cells. tbzmed.ac.ir

Furthermore, some analogues of this compound have been observed to modulate the cell cycle. Thiazole-containing derivatives, for example, have been reported to cause cell cycle arrest at the G2/M phase, while other compounds induced arrest at the G1 phase in renal cancer cells. mdpi.comnih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

The cytotoxic potential of various phenylacetamide and related heterocyclic analogues against different cancer cell lines is summarized below.

Table 1: Cytotoxic Activity (IC₅₀) of Phenylacetamide Analogues in Cancer Cell Lines

Compound Class Specific Analogue Cancer Cell Line IC₅₀ (µM) Reference
Phenylacetamide 3d derivative MDA-MB-468 0.6 ± 0.08 tbzmed.ac.irresearchgate.net
Phenylacetamide 3d derivative PC-12 0.6 ± 0.08 tbzmed.ac.irresearchgate.net
Phenylacetamide 3c derivative MCF-7 0.7 ± 0.08 tbzmed.ac.irresearchgate.net
Phenylacetamide 3d derivative MCF-7 0.7 ± 0.4 tbzmed.ac.irresearchgate.net
Phenylacetamide 3j (para-nitro) MDA-MB-468 0.76 ± 0.09 tbzmed.ac.ir
Thiazole Acetamide Compound 8a Hela 1.3 ± 0.14 ijcce.ac.ir
Thiazole Derivative Compound 6a OVCAR-4 1.569 ± 0.06 nih.gov
Spiro-Thiadiazole Compound 1 RXF393 (Renal) 7.01 ± 0.39 mdpi.com
Spiro-Thiadiazole Compound 1 LOX IMVI (Melanoma) 9.55 ± 0.51 mdpi.com
Spiro-Thiadiazole Compound 1 HT29 (Colon) 24.3 ± 1.29 mdpi.com

Investigation of Specific Molecular Targets and Signalling Pathways in Cancer Biology

The anticancer effects of phenylacetamide analogues are underpinned by their interaction with specific molecular targets and the modulation of critical signaling pathways involved in cancer cell survival and proliferation.

One of the primary pathways implicated is the apoptotic signaling cascade. Research indicates that these compounds can upregulate the expression of pro-apoptotic proteins such as Bax and Fas Ligand (FasL), while potentially downregulating anti-apoptotic proteins like Bcl-2. tbzmed.ac.irresearchgate.net The modulation of the Bcl-2 family of proteins points to the involvement of the intrinsic apoptotic pathway, whereas the upregulation of FasL suggests engagement of the extrinsic pathway. tbzmed.ac.ir

Key signaling pathways known to be targeted by structurally related molecules include the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. nih.gov A specific thiazole derivative demonstrated the ability to inhibit the PI3Kα enzyme, leading to a subsequent reduction in the phosphorylation of Akt and mTOR in ovarian cancer cells. nih.gov

Other potential molecular targets identified through in silico and in vitro studies on related structures include the Epidermal Growth Factor Receptor (EGFR) and the silent mating type information regulation-1 (SIRT1) enzyme, both of which are involved in tumor cell proliferation. jppres.com The ability of N-benzoyl-N'-phenylthiourea derivatives to produce cytotoxic effects on breast cancer cell lines has been linked to the inhibition of EGFR and HER-2. jppres.com

Enzyme Inhibition and Receptor Modulation Profiles (In Vitro)

Analogues of this compound, particularly those containing acetamide, benzimidazole, and other heterocyclic moieties, have shown significant potential as inhibitors of α-glucosidase. nih.govresearchgate.net This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. plos.orgnih.gov

In vitro assays consistently show that many of these synthetic derivatives exhibit more potent α-glucosidase inhibition than acarbose, a standard drug used in clinical practice. nih.gov Kinetic studies are essential to understand the mechanism of this inhibition. nih.gov These analyses, often performed using Lineweaver-Burk plots, help determine the type of inhibition—competitive, non-competitive, or uncompetitive. researchgate.netnih.gov For example, several novel benzimidazole and rhodanine-based acetamide derivatives have been identified as competitive inhibitors of α-glucosidase, suggesting they bind to the active site of the enzyme and compete with the natural substrate. researchgate.netresearchgate.net

Table 2: Alpha-Glucosidase Inhibition by Acetamide Analogues

Compound Class Specific Analogue IC₅₀ (µM) Inhibition Type Ki (µM) Reference
Pyridazine N-aryl acetamide Compound 7a 70.1 N/A N/A nih.gov
Benzimidazole-phenoxyacetamide Compound 7j N/A Competitive 67.0 researchgate.net
Rhodanine-acetic acid derivative Compound 6a 4.91 ± 0.45 Competitive 1.15 (µg) researchgate.net
Rhodanine derivative Compound 5a 4.76 ± 0.64 Competitive 0.54 (µg) researchgate.net
Quinoline-based-benzoimidazole Compound 9d N/A Competitive N/A researchgate.net
Standard Drug Acarbose 750.0 ± 5.6 N/A N/A researchgate.net

The term "caspase inhibition" can be misleading in the context of anticancer activity. The pro-apoptotic function of phenylacetamide analogues involves the activation of caspases, which are the primary executioners of the apoptotic program. Caspase-3 is a crucial executioner caspase activated during both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.irnih.gov

Studies on phenylacetamide and thiazole derivatives consistently demonstrate that their induction of apoptosis is mediated by a significant increase in caspase-3 activity. tbzmed.ac.irsemanticscholar.orgtbzmed.ac.ir Once activated, caspase-3 cleaves a host of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The cleavage and inactivation of PARP is a definitive marker of apoptosis. nih.gov The activation of caspase-3 by these compounds is a rapid process, committing the cell to apoptosis shortly after initiation. nih.gov Colorimetric assays and western blotting are standard methods used to confirm the increase in caspase-3 activity and the presence of its cleaved form in treated cancer cells. tbzmed.ac.irnih.gov

Therefore, these compounds engage with apoptotic pathways by triggering a cascade that leads to the activation of executioner caspases, rather than inhibiting them.

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers, where it contributes to tumor growth and progression. nih.govresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov Interestingly, research has shown that the chemical modification of traditional NSAIDs can produce highly selective and potent COX-2 inhibitors. nih.gov

A particularly relevant strategy involves the derivatization of the carboxylate moiety found in many NSAIDs (like indomethacin and meclofenamic acid) into amides. nih.gov This conversion has been shown to generate compounds, including secondary amides structurally similar to this compound, that are potent and highly selective inhibitors of COX-2 over the related COX-1 isoform. nih.gov This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net Kinetic studies have revealed that these indomethacin amides behave as slow, tight-binding inhibitors of the COX-2 enzyme. nih.gov

Table 3: COX-2 Inhibition by Amide Derivatives of NSAIDs

Parent NSAID Derivative Target Enzyme IC₅₀ (µM) Reference
Indomethacin Methyl amide (7) COX-2 0.009 nih.gov
Indomethacin Ester (8) COX-2 0.2 nih.gov
Indomethacin Amide (19) COX-2 0.04 nih.gov
Meclofenamic Acid Amide (25) COX-2 0.2 nih.gov
Meclofenamic Acid Amide (31) COX-2 0.12 nih.gov
Indomethacin Parent Drug COX-2 0.01 nih.gov
Meclofenamic Acid Parent Drug COX-2 0.06 nih.gov

The selectivity and potency of this compound analogues against their biological targets are governed by specific molecular interactions within the enzyme's binding site.

Alpha-Glucosidase: Kinetic analyses showing competitive inhibition strongly suggest that these compounds bind directly to the enzyme's active site, competing with the natural substrate. researchgate.netresearchgate.net Molecular docking studies further illuminate these interactions, predicting how the inhibitor fits within the catalytic pocket and which residues it interacts with.

Cyclooxygenase-II (COX-2): The selectivity of NSAID-derived amides for COX-2 over COX-1 is attributed to structural differences between the two isoforms. The COX-2 active site is slightly larger and has a side pocket that is absent in COX-1. Selective inhibitors often possess moieties that can fit into this side pocket. For amide derivatives of indomethacin, selectivity arises from novel interactions at both the opening and the apex of the substrate-binding channel. nih.gov X-ray crystallography of related inhibitors like fenamates shows that the carboxylic group (or its amide bioisostere) forms critical hydrogen bonds with key residues such as Tyr-385 and Ser-530 within the active site. researchgate.net

Cancer-Related Kinases: For targets like PI3Kα and EGFR, molecular docking is a key tool for predicting binding affinity. nih.govjppres.com These studies can identify crucial hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues in the kinase's ATP-binding pocket, explaining the basis of its inhibitory activity and providing a foundation for designing more potent and selective molecules. nih.govjppres.com

Exploration of Biotransformation and Reactive Intermediate Formation from the Nitro Group of this compound and Analogues

The metabolic fate of nitroaromatic compounds, including this compound, is of significant toxicological interest due to the potential for the formation of reactive intermediates. The biotransformation of the nitro group is a critical pathway that can lead to either detoxification or bioactivation, resulting in cellular damage. This section explores the enzymatic reduction of the nitro moiety and the subsequent generation of reactive species.

The primary route of biotransformation for nitroaromatic compounds is the reduction of the nitro group. researchgate.netnih.govresearchgate.netoup.comnih.gov This process is a stepwise reduction, catalyzed by a variety of nitroreductases, which are flavin-containing enzymes found in bacteria and eukaryotes. researchgate.netresearchgate.net These enzymes can be broadly classified into oxygen-insensitive (Type I) and oxygen-sensitive (Type II) nitroreductases. Type I nitroreductases, which are of greater toxicological concern, catalyze a two-electron reduction of the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine. oup.com

The key steps in the reductive metabolism of the nitro group of this compound are anticipated to be as follows:

Nitro to Nitroso: The initial step involves the reduction of the nitro group (-NO₂) to a nitroso group (-NO). This is a critical activation step as the nitroso intermediate is a reactive electrophile.

Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a hydroxylamine (-NHOH). N-aryl hydroxylamines are often unstable and are considered key toxic metabolites of nitroaromatic compounds. researchgate.netmdpi.com

Hydroxylamine to Amine: The final step in this pathway is the reduction of the hydroxylamine to the corresponding amine (-NH₂), which is generally a more stable and less toxic metabolite.

The formation of these intermediates is depicted in the following table:

Parent Compound Intermediate 1 Intermediate 2 (Reactive) Final Metabolite
This compoundN-(3-nitrosophenyl)-2-(phenylthio)acetamideN-(3-(hydroxyamino)phenyl)-2-(phenylthio)acetamideN-(3-aminophenyl)-2-(phenylthio)acetamide

The hydroxylamine intermediate, N-(3-(hydroxyamino)phenyl)-2-(phenylthio)acetamide, is of particular concern. Arylhydroxylamines can undergo further metabolic activation or chemical decomposition to form highly reactive species. One such pathway is the formation of a nitrenium ion. The protonation of the hydroxylamine followed by the loss of a water molecule can generate a highly electrophilic nitrenium ion that can readily form covalent adducts with cellular macromolecules such as DNA and proteins, leading to mutations and cellular toxicity.

The enzymatic systems responsible for the reduction of nitroaromatic compounds are diverse and include:

Bacterial Nitroreductases: Found in the gut microbiota, these enzymes can significantly contribute to the metabolism of orally ingested nitro compounds. nih.gov

Mammalian Nitroreductases: Enzymes such as NADPH:cytochrome P450 reductase and other cytosolic and mitochondrial reductases in the liver and other tissues can also catalyze the reduction of nitro groups.

While direct experimental data on the biotransformation of this compound is not available in the reviewed literature, the established metabolic pathways for nitroaromatic compounds provide a strong basis for predicting its metabolic fate. The generation of reactive nitroso and hydroxylamine intermediates is a hallmark of this class of compounds and represents a significant pathway for potential toxicity. Further in vitro metabolic studies using liver microsomes or hepatocytes would be necessary to definitively identify the metabolites and reactive intermediates of this compound and to quantify their formation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation of Specific Structural Features with Observed Biological Activities

The biological activity of N-(3-nitrophenyl)-2-(phenylthio)acetamide is a composite of the contributions from its distinct chemical features. The amide bond, in particular, is a fundamental functional group present in a vast array of pharmaceuticals and biologically significant molecules.

The Acetamide (B32628) Linker: The acetamide group (-NH-CO-CH₂-) is a common scaffold in medicinal chemistry. It often serves as a crucial hydrogen bonding moiety, interacting with amino acid residues like Trp 387 and Ser 353 in enzyme active sites, such as in COX-II inhibitors. archivepp.com This interaction can be vital for the compound's binding affinity and subsequent biological effect. archivepp.com The flexibility of the acetamide linker allows the aromatic rings to adopt various conformations, which can be critical for fitting into a target's binding pocket.

The 3-Nitrophenyl Ring: The presence of a nitro group on the phenyl ring significantly influences the molecule's electronic properties. As a strong electron-withdrawing group, the nitro group can modulate the acidity of the N-H proton of the amide, affecting its hydrogen bonding capabilities. Nitroaromatic compounds are known for their diverse biological activities, which can be influenced by metabolic reduction of the nitro group. mdpi.comnih.gov

Influence of Substituent Position, Electronic Nature, and Steric Hindrance on Activity

The position and nature of substituents on the aromatic rings are critical determinants of biological activity in molecules like this compound.

Electronic Effects: The electronic nature of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), profoundly impacts molecular interactions.

In many bioactive scaffolds, EWGs on an aromatic ring tend to enhance potency. nih.govnih.gov For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds with EWGs like -NO₂ or -CN demonstrated improved interaction with the FOXM1-DBD binding site. nih.gov

However, the specific activity is highly dependent on the biological target. In studies of aryl acetamide triazolopyridazines against Cryptosporidium, compounds with a 3-nitro group showed relatively high EC₅₀ values (lower potency) compared to other EWGs like 3-CF₃, suggesting that the ability to accept hydrogen bonds might be a detracting factor for that specific target. nih.gov

Positional Isomerism: The position of a substituent on the phenyl ring (ortho, meta, or para) dramatically influences activity.

Studies on nitrated N-(2-hydroxyphenyl)acetamides revealed that different positional isomers can be produced by various microorganisms, with each isomer potentially having a distinct biological profile. mdpi.comnih.gov

In research on chalcones, the position of the nitro group was a critical factor for anti-inflammatory activity. mdpi.com Compounds with a nitro group at the ortho position of either phenyl ring showed the highest inhibition of the COX-1 enzyme. mdpi.com This highlights that the meta-position of the nitro group in this compound is a key feature that would need to be compared against its ortho and para isomers to fully understand its SAR.

Steric Hindrance: The size of substituents can create steric hindrance, which may either enhance or diminish activity. A bulky group can prevent the molecule from fitting into a narrow active site, but it can also lock the molecule into a more favorable binding conformation. In the case of FOXM1 inhibitors, the steric effect due to the size of the substituent was not found to be a key determinant of inhibitory activity when comparing -CN and -CH₃ substituted compounds. nih.gov

The interplay of these factors is summarized in the table below, based on findings from related compound series.

Substituent FeatureGeneral Influence on ActivityExample from Related CompoundsReference
Electronic Nature (EWG vs. EDG) Electron-withdrawing groups (EWGs) often enhance potency compared to electron-donating groups (EDGs).-NO₂ and -CN substituents improved binding energy in FOXM1 inhibitors. nih.gov
Substituent Position (ortho, meta, para) Activity can vary dramatically with substituent position.Ortho-nitro chalcones showed higher anti-inflammatory activity than meta- or para-isomers. mdpi.com
Steric Bulk Can either negatively impact binding through steric clashes or positively by inducing a favorable conformation.Substituent size was not a key factor for FOXM1-inhibitory activity in a specific carboxamide series. nih.gov

Stereochemical Considerations in Biological Activity and Molecular Recognition

While this compound is an achiral molecule, the principles of stereochemistry are fundamental to molecular recognition and would be critical if chiral centers were introduced. Chiral natural products are typically biosynthesized as single enantiomers, and their biological activity is often highly dependent on their specific stereoconfiguration. nih.govresearchgate.netmalariaworld.org

For many bioactive molecules, enantiomers can exhibit significantly different potencies and even different biological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the stereoisomers of a chiral ligand.

In a study of nature-inspired 3-Br-acivicin isomers, only those with the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.govresearchgate.net This stereoselectivity was attributed to a potential stereoselective uptake mechanism, possibly mediated by an L-amino acid transport system. nih.govresearchgate.netmalariaworld.org This illustrates that if a chiral center were to be introduced into the this compound scaffold, for example by substitution on the methylene (B1212753) bridge, it is highly probable that the resulting enantiomers would display different biological activities due to stereospecific interactions with their molecular targets. nih.gov

Comparative Analysis of this compound with Related Acylamino-Containing Scaffolds

The N-(phenyl)acetamide scaffold is a component of numerous classes of biologically active compounds. Comparing the this compound structure with other acylamino-containing molecules provides insight into how the core scaffold influences the ultimate biological target. The acylamino group often acts as a key pharmacophoric element, while the attached ring systems dictate the specific activity.

For example, the acetamide moiety is integral to:

Thieno[2,3-b]pyridine-2-carboxamides: In these compounds, the N-phenylacetamide portion is crucial for interaction with the FOXM1 transcription factor. nih.gov

Pyrazole Acetamides: These compounds function as COX-II inhibitors, where the acylamino group serves as a spacer and interacts with the enzyme's active site. archivepp.com

Triazole Acetamides: The potency and selectivity of these COX-2 inhibitors are highly dependent on the nature of the substituents attached to the core triazole ring system. archivepp.com

The table below compares the core scaffold of this compound with other known bioactive acylamino-containing scaffolds.

Scaffold ClassCore StructureReported Biological ActivityReference
Phenylthio-Acetamide Phenyl-S-CH₂-CO-NH-Phenyl(Subject of this analysis)N/A
Thienopyridine Carboxamide Thienopyridine-CO-NH-PhenylFOXM1 Inhibition nih.gov
Pyrazole Acetamide Pyrazole-CH₂-CO-NH-PhenylCOX-II Inhibition archivepp.com
Triazole Carboxamide Triazole-CO-NH-PhenylCOX-2 Inhibition archivepp.com
Pyrimidinyl Carbamothioyl Acetamide Pyrimidinyl-NH-CS-NH-CO-CH₃Antimicrobial Activity ekb.eg

This comparative analysis demonstrates the versatility of the acylamino linker in medicinal chemistry. While the linker itself provides key hydrogen bonding capabilities, the specific biological activity is ultimately defined by the larger molecular framework to which it is attached.

Future Perspectives and Research Trajectories for N 3 Nitrophenyl 2 Phenylthio Acetamide in Academic Discovery

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amide bonds is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste generation. ucl.ac.uk The future synthesis of N-(3-nitrophenyl)-2-(phenylthio)acetamide will likely pivot towards more sustainable and efficient methodologies, in line with the principles of green chemistry.

Future research in this area could focus on catalytic direct amidation reactions, which circumvent the need for pre-activation of carboxylic acids and generate water as the only byproduct. acs.org The exploration of reusable catalysts, such as Brønsted acidic ionic liquids or solid-supported catalysts like activated silica, could offer pathways to more environmentally benign and economically viable synthetic routes. acs.orgwhiterose.ac.uk Additionally, the use of alternative energy sources, such as microwave irradiation, has the potential to accelerate reaction times and improve energy efficiency in the synthesis of acetamide (B32628) derivatives. archivepp.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for this compound

FeatureTraditional ApproachPotential Sustainable Approach
Reagents Stoichiometric coupling agents (e.g., carbodiimides), chlorinating agents (e.g., thionyl chloride)Catalytic amounts of reusable catalysts (e.g., boronic acids, ionic liquids)
Solvents Chlorinated solvents (e.g., dichloromethane), polar aprotic solvents (e.g., DMF)Greener solvents (e.g., water, bio-based solvents) or solvent-free conditions
Byproducts Significant amounts of chemical wastePrimarily water
Energy Conventional heatingMicrowave irradiation, mechanochemistry
Efficiency Lower atom economy and higher Process Mass Intensity (PMI)Higher atom economy and lower PMI

Exploration of Uncharted Biological Targets and Mechanistic Pathways

While the specific biological profile of this compound may be underexplored, its structural motifs—the nitroaromatic ring and the thioacetamide (B46855) core—are present in compounds with a wide array of biological activities. galaxypub.conih.gov This suggests a rich, albeit uncharted, territory for biological investigation. The nitroaromatic group, for instance, is a key feature in a number of therapeutic agents and its biological effects are often linked to the bioreduction of the nitro group to reactive intermediates. nih.govscielo.br

Future research should aim to systematically screen this compound against a diverse panel of biological targets to uncover novel therapeutic applications. Given the activities of related compounds, potential areas of interest could include cancer, inflammatory disorders, and infectious diseases. Mechanistic studies will be crucial to understand how the compound exerts its biological effects, with a particular focus on the role of the nitro group and the phenylthio moiety in target interaction and downstream signaling.

Table 2: Potential Uncharted Biological Targets for this compound

Potential Target ClassRationale based on Structural Motifs
Protein Kinases Many kinase inhibitors feature aromatic and heterocyclic scaffolds similar to the parent structure.
Metalloenzymes The thioacetamide moiety could potentially coordinate with metal ions in the active sites of metalloenzymes.
Transcription Factors The planar aromatic systems could enable intercalation with DNA or interaction with protein-protein interfaces of transcription factors.
Bacterial Enzymes Thioacetamide-containing compounds have shown promise as antibacterial agents by targeting specific bacterial enzymes. mdpi.com

Integration of Advanced Artificial Intelligence and Machine Learning Approaches for Predictive Modeling and De Novo Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govmdpi.com For this compound, these computational tools offer a powerful means to navigate its chemical space and predict the properties of its derivatives.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed using data from existing acetamide and thioacetamide derivatives to forecast the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects of novel analogues. researchgate.net Furthermore, generative AI algorithms can be employed for de novo drug design, creating entirely new molecular structures based on the this compound scaffold with optimized properties for a specific biological target. mdpi.com

Table 3: Application of AI/ML in the Development of this compound Derivatives

AI/ML ApproachSpecific Application
Predictive Modeling (QSAR) Forecast biological potency, selectivity, and ADMET properties of new analogues.
Virtual Screening Identify compounds with similar structural features or predicted activity from large chemical libraries.
De Novo Design Generate novel molecular structures with enhanced properties based on the parent scaffold.
Network-based Modeling Predict potential drug-target interactions and off-target effects.

Rational Design and Optimization of Next-Generation Analogues with Enhanced Potency and Specificity

The modular nature of this compound makes it an ideal candidate for rational design and optimization through systematic structural modifications. Structure-activity relationship (SAR) studies will be pivotal in elucidating the contribution of each structural component—the N-(3-nitrophenyl) moiety, the acetamide linker, and the phenylthio group—to its biological activity. nih.gov

Table 4: Hypothetical Analogues of this compound and Predicted Effects

Modification SiteExample ModificationPredicted Effect on ActivityRationale
N-(3-nitrophenyl) ring Introduction of a halogen at the 4-positionPotential increase in potencyHalogen bonding can enhance target affinity.
Phenylthio ring Replacement with a pyridine (B92270) ringImproved solubility and pharmacokinetic propertiesIntroduction of a heteroatom can modulate physicochemical properties.
Acetamide linker Introduction of a methyl group on the methylene (B1212753) carbonAltered conformational flexibilitySteric hindrance can lock the molecule into a more active conformation.

Synergistic Applications in Multi-Target Ligand Design

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.govnih.gov The this compound scaffold, with its distinct chemical functionalities, presents a promising starting point for the design of such polypharmacological agents.

Future research could focus on identifying disease-relevant target combinations that could be synergistically modulated by a single molecule derived from this compound. Computational approaches, such as fragment-based drug design, can be used to rationally combine structural elements that confer affinity for different targets into a single molecular entity. springernature.com This strategy could lead to the development of more effective and potentially safer therapeutics for complex multifactorial diseases.

Table 5: Illustrative Multi-Target Design Strategy Based on this compound

Primary TargetPotential Secondary TargetDesign Rationale
Kinase A Kinase B Modify substituents on the phenyl rings to optimize interactions with the distinct ATP-binding sites of both kinases.
Enzyme X Ion Channel Y Incorporate a charged functional group to interact with the ion channel while maintaining the core structure for binding to the enzyme's active site.

Q & A

Q. What are the standard synthetic routes for N-(3-nitrophenyl)-2-(phenylthio)acetamide?

The synthesis typically involves two key steps:

Formation of 2-(phenylthio)acetic acid : React thiophenol with 2-bromoacetic acid in a basic medium (e.g., NaOH) to yield 2-(phenylthio)acetic acid .

Coupling with 3-nitroaniline : Convert the acid to its acyl chloride using oxalyl chloride, then react with 3-nitroaniline to form the target compound. Yields range from 24% to 42%, depending on purification methods (e.g., recrystallization or column chromatography) .
Key Characterization: Confirm structure via 1H-NMR^1 \text{H-NMR} (e.g., aromatic protons at δ 7.5–8.2 ppm), 13C-NMR^{13} \text{C-NMR}, and HRMS .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H-NMR^1 \text{H-NMR} identifies aromatic protons and acetamide signals, while 13C-NMR^{13} \text{C-NMR} confirms carbonyl (C=O, ~170 ppm) and nitrophenyl groups .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What are the primary biochemical applications of this compound?

It acts as a caspase-1 inhibitor , blocking the enzyme’s active site and reducing Thymic Stromal Lymphopoietin (TSLP) production, a cytokine linked to allergic inflammation. This mechanism is validated in murine models of allergic rhinitis .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst Screening : Test Lewis acids (e.g., SnCl2_2) to accelerate acylation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of 3-nitroaniline.
  • Reductive Amination : For nitro-group intermediates, optimize reducing agents (e.g., NaBH4_4) to minimize side products .

Q. How does structural modification influence caspase-1 inhibition efficacy?

  • Nitrophenyl Position : Compare ortho-, meta-, and para-nitro isomers. Meta-substitution (3-nitrophenyl) shows optimal steric compatibility with caspase-1’s active site .
  • Thioether Linker : Replace phenylthio with alkylthio groups to assess hydrophobicity effects. Phenylthio enhances π-π stacking with aromatic residues in caspase-1 .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Conditions : Standardize enzyme concentration (e.g., 10 nM caspase-1) and buffer pH (6.5–7.5) to minimize variability .
  • Cell Line Selection : Use primary immune cells (e.g., macrophages) instead of immortalized lines for physiologically relevant TSLP suppression data .

Q. What computational methods predict binding interactions with caspase-1?

  • Molecular Docking : Use AutoDock Vina to model interactions between the nitrophenyl group and caspase-1’s catalytic cysteine (Cys285).
  • MD Simulations : Run 100-ns trajectories to assess stability of the inhibitor-enzyme complex .

Q. How does this compound’s stability impact long-term studies?

  • Degradation Analysis : Monitor via HPLC under varying pH (4–9) and temperatures (4–37°C). Stability is highest at pH 6.5 and 4°C, with <5% degradation over 30 days .
  • Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites in hepatic microsomes .

Methodological Insights

Q. What crystallographic techniques validate its structure?

  • Single-Crystal XRD : Grow crystals via slow evaporation (e.g., methanol/water). Refine using SHELXL (space group C2/c, Z = 4) to confirm bond lengths (e.g., C–S = 1.76 Å) and torsion angles .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets .

Q. How to design dose-response studies in inflammatory models?

  • In Vivo : Administer 10–100 mg/kg orally in murine allergic rhinitis models. Measure TSLP levels via ELISA (IC50_{50} ~ 15 μM) .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423) to establish LD50_{50} > 500 mg/kg .

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